molecular formula C16H12FNO B14200121 4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one CAS No. 862191-01-3

4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one

Cat. No.: B14200121
CAS No.: 862191-01-3
M. Wt: 253.27 g/mol
InChI Key: JPVHUEGMZQQGLC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core with a fluorophenyl substituent at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-chloroquinoline.

    Formation of Intermediate: The 4-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with 2-chloroquinoline to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the quinoline core.

    Methylation: Finally, the quinoline core is methylated at the 1-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals.

    4-Fluoroamphetamine: A psychoactive compound with stimulant properties.

    4-Fluorobenzylamine: Used in organic synthesis and as a building block for more complex molecules.

Uniqueness

4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group at specific positions makes it a valuable compound for research and development in various fields.

Properties

CAS No.

862191-01-3

Molecular Formula

C16H12FNO

Molecular Weight

253.27 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C16H12FNO/c1-18-15-5-3-2-4-13(15)14(10-16(18)19)11-6-8-12(17)9-7-11/h2-10H,1H3

InChI Key

JPVHUEGMZQQGLC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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